molecular formula C9H14N2 B13966600 N-isopropyl-3-methylpyridin-2-amine

N-isopropyl-3-methylpyridin-2-amine

Cat. No.: B13966600
M. Wt: 150.22 g/mol
InChI Key: HHPZXTRZNCOSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-3-methylpyridin-2-amine: is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, characterized by the presence of an isopropyl group at the nitrogen atom and a methyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-3-methylpyridin-2-amine typically involves the alkylation of 3-methylpyridin-2-amine. One common method is the reaction of 3-methylpyridin-2-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-3-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce various secondary or tertiary amines.

Scientific Research Applications

N-isopropyl-3-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-isopropyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific context in which the compound is used, such as its role in inhibiting cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

    3-Methylpyridin-2-amine: This compound lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.

    2-Isopropyl-4-methylpyridin-3-amine: This isomer has different substitution patterns, which can affect its reactivity and applications.

Uniqueness: N-isopropyl-3-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-8(3)5-4-6-10-9/h4-7H,1-3H3,(H,10,11)

InChI Key

HHPZXTRZNCOSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.